molecular formula C11H10ClN5O B11792029 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole

Cat. No.: B11792029
M. Wt: 263.68 g/mol
InChI Key: RSNAIAHATOKKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that contains both triazole and oxadiazole rings

Preparation Methods

The synthesis of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate precursors under specific conditions.

    Introduction of the Chloromethyl Group: Chloromethylation is achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-ethyl-1,2,4-oxadiazole can be compared with other similar compounds such as:

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]-3-ethyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H10ClN5O/c1-2-8-13-11(18-16-8)7-4-3-5-17-9(6-12)14-15-10(7)17/h3-5H,2,6H2,1H3

InChI Key

RSNAIAHATOKKBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CC=CN3C2=NN=C3CCl

Origin of Product

United States

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